molecular formula C5H8O3 B13995126 5-Hydroxy-4-oxopentanal CAS No. 31082-85-6

5-Hydroxy-4-oxopentanal

Cat. No.: B13995126
CAS No.: 31082-85-6
M. Wt: 116.11 g/mol
InChI Key: HESHAWBRRCAEDM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxopentanal is an organic compound that belongs to the class of hydroxy aldehydes It is characterized by the presence of both a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxopentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions involving the hydroxyl group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-4-oxopentanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxopentanal involves its reactivity with various biological molecules. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can affect molecular targets and pathways, influencing biological processes and reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Oxopentanal: Lacks the hydroxyl group present in 5-Hydroxy-4-oxopentanal.

    5-Hydroxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

5-hydroxy-4-oxopentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-1-2-5(8)4-7/h3,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESHAWBRRCAEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CO)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707302
Record name 5-Hydroxy-4-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31082-85-6
Record name 5-Hydroxy-4-oxopentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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